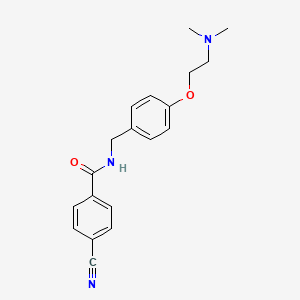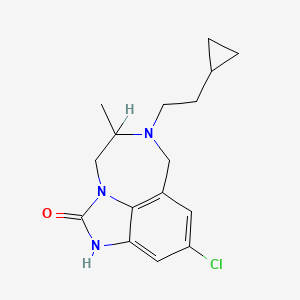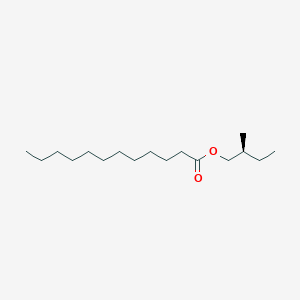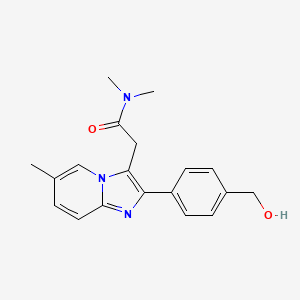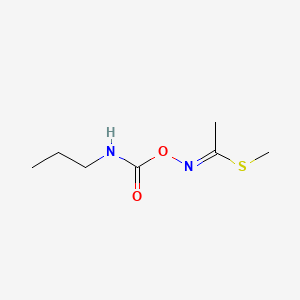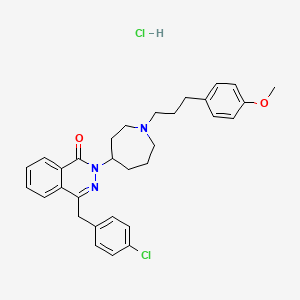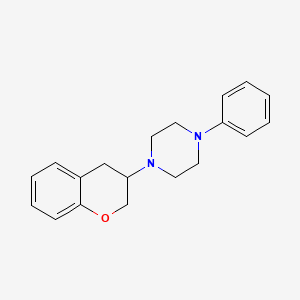
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide is a chemical compound that belongs to the thiazolium family. Thiazolium compounds are known for their diverse biological activities and are often used in various chemical reactions due to their unique structural properties.
Méthodes De Préparation
The synthesis of 4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide typically involves the reaction of 3-bromobenzaldehyde with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with methyl iodide to obtain the final compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of new products.
Applications De Recherche Scientifique
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide can be compared with other thiazolium compounds such as:
Thiamine (Vitamin B1): A well-known thiazolium compound with essential biological functions.
Benzothiazole: Another thiazole derivative with diverse applications in chemistry and biology.
2-Methylthiazole: A simpler thiazole compound used in various chemical reactions.
The uniqueness of this compound lies in its specific structural features and the presence of the bromine atom, which imparts distinct reactivity and potential biological activities.
Propriétés
Numéro CAS |
96160-05-3 |
|---|---|
Formule moléculaire |
C10H11BrINS |
Poids moléculaire |
384.08 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C10H11BrNS.HI/c1-12-5-6-13-10(12)8-3-2-4-9(11)7-8;/h2-4,7H,5-6H2,1H3;1H/q+1;/p-1 |
Clé InChI |
IHMBHKRLNKLAPW-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(SCC1)C2=CC(=CC=C2)Br.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)

